![molecular formula C15H19N3O3 B3009816 ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860789-22-6](/img/structure/B3009816.png)

ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

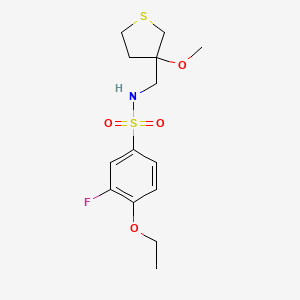

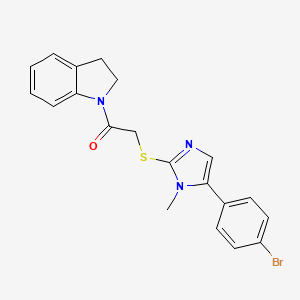

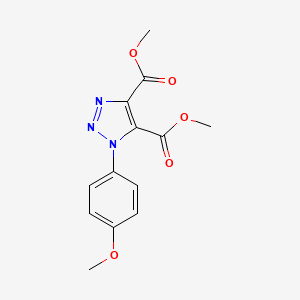

The compound of interest, ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate, is a chemical entity that appears to be related to a class of compounds that exhibit a variety of biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as ethyl (oxo)acetate groups and triazole rings are discussed, which can provide insights into the nature of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often with the potential for unexpected side reactions. For instance, the synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate encountered an unexpected Pummerer rearrangement, which led to the formation of 2,3-dimethylthio benzofurans . This highlights the complexity of synthesizing such compounds and the need for careful control of reaction conditions. Similarly, the synthesis of ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate required a sophisticated separation of byproducts, indicating the intricate nature of the synthesis process for these types of molecules .

Molecular Structure Analysis

The molecular structure of compounds with triazole rings, such as ethyl 2-[1-(3-methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate, reveals non-planar configurations and significant dihedral angles between the triazole and benzene rings . This suggests that the compound of interest may also exhibit a non-planar structure, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of compounds containing triazole rings and ethyl (oxo)acetate groups can be complex. For example, the reaction of ethyl acetoacetate with diamino-1,2,4-triazines led to a mixture of products, including triazepines and triazines, through competitive cyclization . This indicates that the compound of interest may also participate in a variety of chemical reactions, leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are not directly discussed in the provided papers. However, the presence of ethyl (oxo)acetate groups and triazole rings, as seen in similar compounds, suggests that the compound of interest may have properties conducive to forming dimers through hydrogen bonding and may exhibit π-π stacking interactions, which could influence its solubility, stability, and overall reactivity .

Scientific Research Applications

Structural and Spectroscopic Analysis

The compound has been studied for its structural properties using X-ray diffraction techniques, characterized by IR, 1H NMR, and 13C NMR spectroscopy. X-ray studies revealed strong intermolecular N-H⋯N hydrogen bonds, indicating potential applications in materials science and molecular engineering (Şahin et al., 2014).

Synthesis and Chemical Properties

Research on the synthesis of ethyl ester derivatives of this compound has been conducted, exploring the condensation processes and the formation of various chemical structures. This research is significant for developing new synthetic methods and compounds in organic chemistry (Gümrukçüoğlu et al., 2019).

Antimicrobial Activity

The compound and its derivatives have been screened for antimicrobial activity, showing effectiveness against certain microorganisms. This suggests potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).

Crystal Structure Analysis

Extensive crystal structure analysis provides insights into the molecular arrangement and bonding interactions. Such studies are vital for understanding the compound's properties and potential applications in crystallography and material science (Karczmarzyk et al., 2012).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-21-13(19)9-17-15(20)18(12(4)16-17)14-10(2)7-6-8-11(14)3/h6-8H,5,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZSDGNQNBGTETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=C(C=CC=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

ethyl 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3009754.png)